

THP-PEG1-THP CAS number and chemical information

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Compound of Interest

Compound Name: **THP-PEG1-THP**

Cat. No.: **B12408414**

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An In-depth Technical Guide to THP-PEG1-THP

This technical guide provides a comprehensive overview of **THP-PEG1-THP**, a bifunctional molecule combining a single polyethylene glycol (PEG) unit with two tetrahydropyranyl (THP) protecting groups. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed chemical information, experimental protocols, and potential applications.

Introduction to THP-PEG1-THP

While a specific CAS number for **THP-PEG1-THP** is not cataloged, the nomenclature logically describes a symmetrical molecule where both hydroxyl groups of ethylene glycol (representing a single PEG unit, or PEG1) are protected by tetrahydropyranyl (THP) groups. This structure is valuable in multi-step organic synthesis, serving as a short, flexible, and hydrophilic linker that can be deprotected under specific acidic conditions to reveal reactive hydroxyl groups.

The core components of **THP-PEG1-THP** are the THP protecting group and the PEG1 linker.

- **Tetrahydropyranyl (THP) Group:** The THP group is a widely used protecting group for alcohols due to its ease of introduction and removal.^[1] It forms a stable acetal that is resistant to a variety of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases.^[2]

- Polyethylene Glycol (PEG) Linker: PEG linkers are prized in drug delivery and bioconjugation for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.[3][4] Even a short PEG1 linker can enhance solubility and provide spatial separation between two conjugated moieties.[5]

Chemical and Physical Properties

The properties of **THP-PEG1-THP** can be inferred from its constituent parts and data from analogous molecules like THP-PEG1-alcohol.

Table 1: Estimated Physicochemical Properties of **THP-PEG1-THP**

Property	Value	Source/Justification
Molecular Formula	$C_{12}H_{22}O_4$	Derived from the structure: $C_2H_4O_2$ (PEG1) + 2 x C_5H_9O (THP)
Molecular Weight	230.30 g/mol	Calculated from the molecular formula
Appearance	Likely a colorless oil or wax	Based on similar short-chain PEG derivatives and THP-ethers[1]
Solubility	Soluble in organic solvents (e.g., CH_2Cl_2 , THF, EtOAc); low solubility in water	Typical for protected diols and ethers
Stability	Stable under basic, reductive, and mildly acidic conditions	Characteristic of THP ethers[2]
Reactivity	The THP ether linkages are susceptible to cleavage under strong acidic conditions	The primary mode of deprotection[1]

Note: These values are estimated and should be confirmed by experimental analysis.

Synthesis and Deprotection

The synthesis of **THP-PEG1-THP** involves the protection of both hydroxyl groups of ethylene glycol. The deprotection regenerates the diol.

This protocol is a representative method for the di-protection of a diol using 3,4-dihydro-2H-pyran (DHP).

Materials:

- Ethylene glycol
- 3,4-Dihydro-2H-pyran (DHP) (2.5 equivalents)
- Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

- To a round-bottomed flask equipped with a magnetic stir bar, add ethylene glycol (1.0 equivalent) and dissolve it in dichloromethane.
- Add 3,4-dihydro-2H-pyran (2.5 equivalents) to the solution.
- Add pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents) to the mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield **THP-PEG1-THP** as a colorless oil.

This protocol describes the removal of the THP groups to regenerate ethylene glycol.

Materials:

- **THP-PEG1-THP**
- p-Toluenesulfonic acid monohydrate ($\text{TsOH}\cdot\text{H}_2\text{O}$) (catalytic amount)
- Methanol (MeOH) or Ethanol (EtOH)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (CH_2Cl_2) or Ethyl Acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

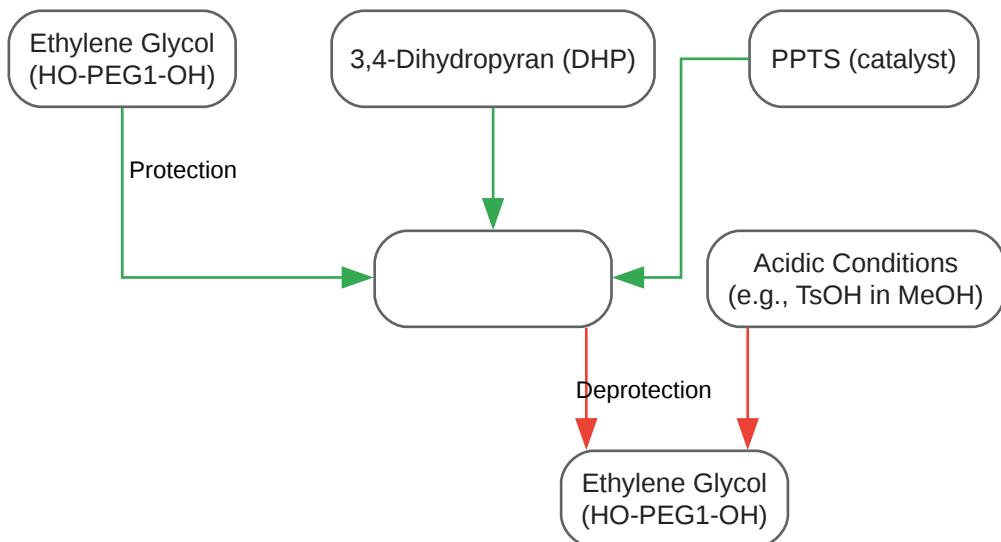
Procedure:

- Dissolve **THP-PEG1-THP** (1.0 equivalent) in methanol or ethanol in a round-bottomed flask.
- Add a catalytic amount of p-toluenesulfonic acid monohydrate.
- Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
- Neutralize the acid by adding saturated aqueous NaHCO_3 solution until the solution is basic.

- Remove the bulk of the alcohol solvent under reduced pressure.
- Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solvent under reduced pressure to yield ethylene glycol. Further purification is typically not necessary if the reaction goes to completion.

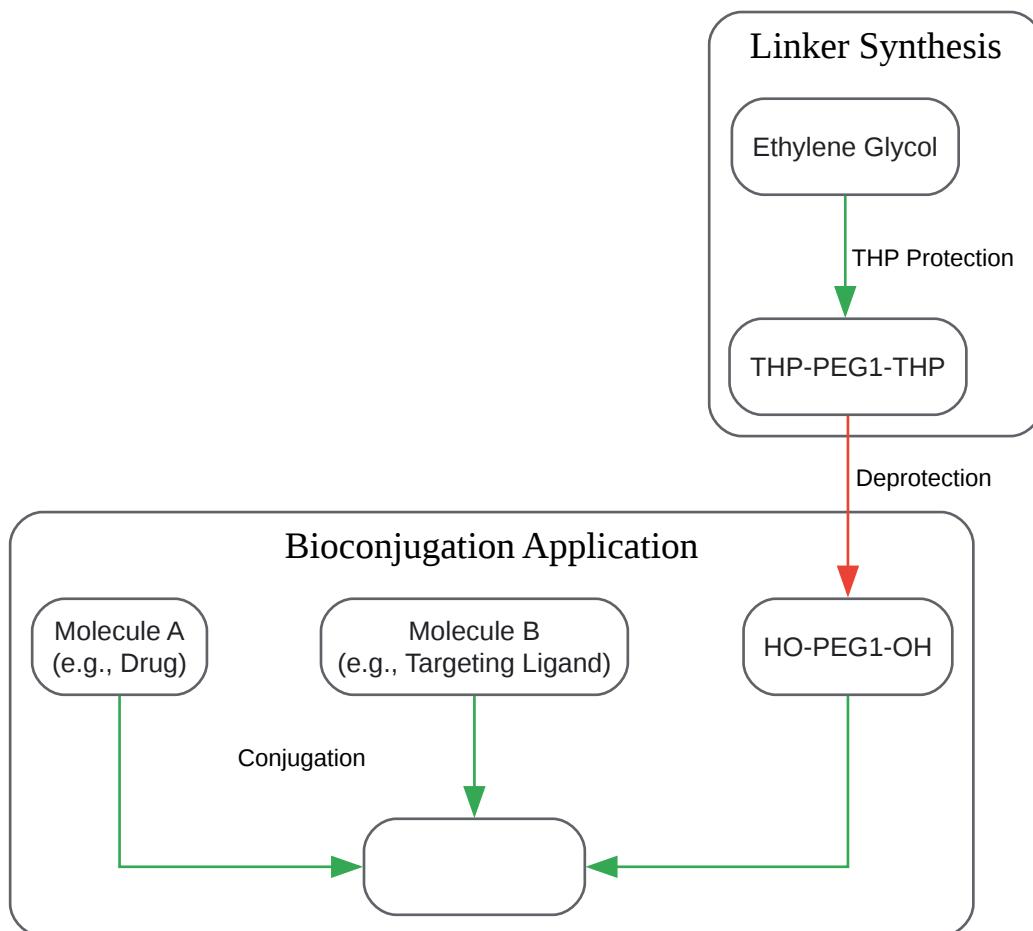
Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and deprotection workflow for **THP-PEG1-THP** and its potential use in bioconjugation.



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Caption: Synthesis and Deprotection of **THP-PEG1-THP**.

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Caption: Application of **THP-PEG1-THP** as a Linker Precursor.

Applications in Research and Drug Development

THP-PEG1-THP is primarily a synthetic intermediate. After deprotection, the resulting diol can be used in various applications:

- Homobifunctional Linker: The diol can be further functionalized at both ends to create a short, hydrophilic homobifunctional crosslinker for conjugating proteins, peptides, or other biomolecules.[\[6\]](#)
- PROTACs and ADCs: Short PEG linkers are integral to the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where they connect a

targeting moiety to a payload.^[4] The length of the PEG linker can be critical for biological activity.^[7]

- Surface Modification: The diol can be used to modify surfaces, such as nanoparticles, to improve their hydrophilicity and biocompatibility.^[8]
- Polymer Synthesis: Ethylene glycol is a fundamental monomer. Protected forms like **THP-PEG1-THP** allow for controlled, stepwise additions in polymer synthesis.

Characterization

The structure and purity of **THP-PEG1-THP** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show characteristic signals for the THP acetal protons, the methylene protons of the PEG unit, and the methylene protons of the tetrahydropyran ring. The integration of these signals would confirm the ratio of the components.
 - ^{13}C NMR: Would show distinct signals for the carbons of the PEG linker and the THP groups.
- Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) would be used to confirm the molecular weight of the compound.

Conclusion

THP-PEG1-THP, or 1,2-bis(tetrahydropyran-2-yloxy)ethane, is a valuable, though not commonly cataloged, chemical entity for organic synthesis and drug development. Its utility lies in its role as a protected, short, hydrophilic linker. The stability of the THP protecting group under a range of conditions, combined with its straightforward removal under acidic conditions, makes it a practical choice for complex, multi-step synthetic strategies. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this versatile building block in their work.

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